Toddalolactone: A Technical Guide on its Natural Source, Origin, and Biological Activity
Toddalolactone: A Technical Guide on its Natural Source, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toddalolactone is a naturally occurring coumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] As a member of the coumarin class, it is characterized by a benzopyran-2-one core structure.[3][4] This technical guide provides an in-depth overview of Toddalolactone, focusing on its botanical sources, geographical origins, biosynthetic pathway, experimental protocols for its isolation and analysis, and its key mechanisms of action. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.
Natural Source and Botanical Origin
Primary Botanical Sources
The principal natural source of Toddalolactone is Toddalia asiatica (L.) Lam. , a woody, climbing liana belonging to the Rutaceae (citrus) family.[1][5] This plant is a monotypic genus, meaning it is the only species in its genus.[6] Various parts of the plant, including the roots, root bark, stem, and aerial parts, have been found to contain Toddalolactone, with the roots and root bark being the most frequently cited sources for isolation.[6][7]
While T. asiatica is the primary source, Toddalolactone has also been identified in other plants of the Rutaceae family, such as Zanthoxylum nitidum var. tomentosum and Zanthoxylum asiaticum .[3][8][9]
Geographical Distribution and Traditional Use
Toddalia asiatica, also known as the "orange climber," is widely distributed across tropical and subtropical regions.[6] Its native habitats include South Africa, northern tropical Africa, Madagascar, the Mascarene Islands, and extensive parts of Asia, including India and China.[6] In China, it is a well-known traditional medicine referred to as "Feilongzhangxue," particularly used in the folk medicine of Guizhou, Yunnan, and Guangxi provinces for treating ailments like rheumatic arthralgia, stomachache, and traumatic injuries.[10]
Biosynthesis of Toddalolactone
Toddalolactone, as a coumarin, is biosynthesized via the shikimate pathway .[4][11] This essential metabolic pathway is found in plants and microorganisms and is the source of aromatic amino acids and a vast array of phenylpropanoid secondary metabolites.[6][11] The general pathway begins with precursors from primary metabolism and proceeds through shikimic acid to chorismate, a critical branch-point intermediate.[12] Chorismate is then converted to L-phenylalanine, which enters the phenylpropanoid pathway. A key step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[13] Through a series of hydroxylations and lactonization, the core coumarin structure is formed. The specific structure of Toddalolactone is achieved through subsequent "tailoring" reactions, including methoxylation and the addition of a dihydroxy-methylbutyl side chain, which are catalyzed by species-specific enzymes.
Quantitative Data
The biological activity and pharmacokinetic profile of Toddalolactone have been quantified in several studies. The following tables summarize key data points.
Table 1: In Vitro Biological Activity
| Target | Assay Type | Value | Reference(s) |
|---|
Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, intravenous)
| Parameter | Description | Value | Reference(s) |
|---|---|---|---|
| Cₘₐₓ | Maximum Plasma Concentration | 0.42 µg/mL | [1] |
| Tₘₐₓ | Time to Cₘₐₓ | 0.25 h | [1] |
| t₁/₂ | Elimination Half-life | 1.05 h | [1] |
| AUC₀₋ₜ | Area Under the Curve | 0.46 µg/mL/h |[1] |
Table 3: Metabolic Half-Life (t₁/₂) in Liver Microsomes
| Species | CYP-mediated t₁/₂ (min) | UGT-mediated t₁/₂ (min) | Reference(s) |
|---|---|---|---|
| Human | 673 ± 36 | 83 ± 8.2 | [1] |
| Monkey | 245 ± 19 | 66 ± 7.6 | [1] |
| Dog | 494 ± 42 | N/A | [1] |
| Minipig | 307 ± 28 | 85 ± 4.3 | [1] |
| Rabbit | 407 ± 31 | 124 ± 8.3 | [1] |
| Rat | 382 ± 17 | 129 ± 11.8 | [1] |
| Mouse | 235 ± 21 | N/A |[1] |
Experimental Protocols
Isolation and Purification of Toddalolactone
A common workflow for isolating Toddalolactone involves solvent extraction followed by chromatographic purification.
Methodology: Methanolic Extraction
-
Preparation : Air-dry the root bark of T. asiatica and pulverize it into a coarse powder.
-
Extraction : Macerate the powdered material in methanol (or 95% ethanol) at room temperature for 72 hours, with periodic agitation. Repeat the extraction process three times to ensure maximum yield.[15]
-
Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Fractionation : Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Toddalolactone typically concentrates in the chloroform and ethyl acetate fractions.
-
Purification : Subject the active fraction to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure Toddalolactone.[15]
PAI-1 Inhibition Chromogenic Assay
Methodology:
-
Enzyme Addition : Add a fixed concentration of a plasminogen activator, such as urokinase-type plasminogen activator (uPA), to each well and incubate for an additional 10 minutes at 37°C.
-
Substrate Addition : Add a chromogenic substrate specific for uPA to all wells.
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual uPA activity.
Pharmacological Activity and Signaling Pathways
Inhibition of the PAI-1/uPA Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. Coumarins and alkaloids from the roots of Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-((2R)-2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-1-benzopyran-2-one | C16H20O6 | CID 160485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phytochemical: Toddalolactone [caps.ncbs.res.in]
- 5. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studylib.net [studylib.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ijirset.com [ijirset.com]
